2,3-Di-O-methylthiomethyleuscaphic acid
Description
Contextualization as a Derivatized Triterpenoid (B12794562) Acid
Triterpenoids are a large and varied class of chemical compounds, synthesized in plants and some other organisms, built from a C30 carbon skeleton. They can be structurally modified through derivatization, a process where a parent molecule is chemically altered to produce a new compound with potentially different properties. 2,3-Di-O-methylthiomethyleuscaphic acid is an example of such a derivatized triterpenoid acid. The addition of methylthiomethyl groups to the parent structure is a deliberate synthetic modification, likely intended to alter its physicochemical properties such as solubility or to explore its biological activity in a research setting. Chemical derivatization is a common strategy in medicinal chemistry and chemical biology to enhance the analytical performance of natural products or to create novel compounds for screening. proquest.com
Relationship to Parent Euscaphic Acid and Tormentic Acid Structures
The parent compound, Euscaphic acid, is a naturally occurring pentacyclic triterpene. caymanchem.com It is structurally classified as a ursane-type triterpenoid. Euscaphic acid is a stereoisomer of Tormentic acid, another well-studied triterpenoid. nih.gov This means that while they share the same chemical formula and sequence of bonded atoms, the spatial arrangement of these atoms differs. Both Euscaphic acid and Tormentic acid have been isolated from various plant species and have been the subject of research for their potential biological activities, including anti-inflammatory and anti-cancer properties. caymanchem.comgoogle.com this compound is specifically a derivative of Euscaphic acid, with methylthiomethyl groups attached at the 2 and 3 positions of the carbon skeleton.
Below is a table summarizing the key chemical information for these related compounds.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C34H56O5S2 | 608.94 |
| Euscaphic Acid | C30H48O5 | 488.7 |
| Tormentic Acid | C30H48O5 | 488.7 |
Overview of Research Significance in Natural Product Chemistry and Chemical Biology
The significance of this compound in research is primarily as a synthetic derivative for investigational use. While extensive research has been published on the biological activities of its parent compounds, Euscaphic acid and Tormentic acid, specific studies detailing the biological effects or applications of this compound are not widely available in public literature. caymanchem.comnih.govgoogle.com The derivatization of natural products like Euscaphic acid is a key strategy in drug discovery and chemical biology. caymanchem.com By modifying the structure of a known bioactive compound, researchers can probe structure-activity relationships, improve potency, alter selectivity, and enhance pharmacokinetic properties. The introduction of methylthiomethyl groups can impact a molecule's polarity and its ability to interact with biological targets. Therefore, this compound represents a tool for researchers to potentially explore new biological activities or to be used as a chemical probe in various assays. Its existence highlights the ongoing effort in natural product chemistry to synthesize and evaluate novel derivatives of complex natural scaffolds.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H56O5S2 |
|---|---|
Molecular Weight |
608.9 g/mol |
IUPAC Name |
(1R,2R,4aS,6aR,6aS,6bR,8aR,10S,11R,12aR,14bS)-1-hydroxy-1,2,6a,6b,9,9,12a-heptamethyl-10,11-bis(methylsulfanylmethoxy)-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C34H56O5S2/c1-21-12-15-34(28(35)36)17-16-31(5)22(26(34)33(21,7)37)10-11-25-30(4)18-23(38-19-40-8)27(39-20-41-9)29(2,3)24(30)13-14-32(25,31)6/h10,21,23-27,37H,11-20H2,1-9H3,(H,35,36)/t21-,23-,24+,25-,26-,27-,30+,31-,32-,33-,34+/m1/s1 |
InChI Key |
OMZFFRDQMWBMRA-GUYKOGEESA-N |
Isomeric SMILES |
C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@H](C5(C)C)OCSC)OCSC)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |
Canonical SMILES |
CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)C)OCSC)OCSC)C)C)C2C1(C)O)C)C(=O)O |
Origin of Product |
United States |
Biosynthetic Pathways of Relevant Triterpenoid Skeletons and Post Synthetic Modifications
General Principles of Triterpenoid (B12794562) Biosynthesis in Plants
Triterpenoids represent a vast and structurally diverse class of natural products derived from a 30-carbon precursor, squalene (B77637). nih.gov Their biosynthesis in plants originates from the isoprenoid pathway. nih.gov Plants utilize two primary pathways to produce the fundamental five-carbon (C5) building blocks of isoprenoids, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP): the mevalonate (B85504) (MVA) pathway located in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. frontiersin.org For the synthesis of triterpenoids, the MVA pathway is the primary source of IPP units. frontiersin.orgnih.gov
Through a series of enzymatic condensations, these C5 units are assembled into farnesyl diphosphate (FPP), a C15 intermediate. Two molecules of FPP then undergo a head-to-head condensation reaction to form the C30 hydrocarbon squalene. nih.gov This linear precursor is the universal starting point for virtually all triterpenoids and sterols in plants. nih.govbenthamdirect.com The subsequent steps of oxidation and cyclization introduce the immense structural variety observed in this class of compounds. benthamdirect.com
Enzymatic Machinery Involved in Triterpenoid Backbone Formation
The transformation of the linear squalene molecule into complex polycyclic structures is orchestrated by a series of key enzymes. This process begins with the oxidation of squalene, followed by an intricate cyclization cascade.
Key Enzymes in Triterpenoid Backbone Formation:
| Enzyme | Abbreviation | Function | Precursor | Product |
| Squalene Synthase | SQS | Catalyzes the head-to-head condensation of two FPP molecules. | Farnesyl Diphosphate (FPP) | Squalene |
| Squalene Epoxidase | SQE | An FAD-dependent monooxygenase that catalyzes the stereospecific epoxidation of squalene. nih.gov | Squalene | 2,3-Oxidosqualene (B107256) |
| Oxidosqualene Cyclase | OSC | Catalyzes the cyclization of 2,3-oxidosqualene into various triterpenoid skeletons. This is the key diversification step. frontiersin.orgnih.gov | 2,3-Oxidosqualene | Diverse Triterpene Skeletons (e.g., β-amyrin, α-amyrin, lupeol, cycloartenol) |
The first crucial modification of squalene is its epoxidation to 2,3-oxidosqualene, a reaction catalyzed by squalene epoxidase (SQE). nih.govnih.gov This epoxide is the substrate for the next class of enzymes, the oxidosqualene cyclases (OSCs), which are considered the gatekeepers of triterpenoid diversity. nih.gov OSCs initiate a proton-induced cyclization cascade of 2,3-oxidosqualene, which, depending on the specific enzyme and its folding of the substrate, can result in over 100 distinct triterpenoid skeletons. nih.govnih.gov For instance, the cyclization can proceed through a chair-chair-chair conformation leading to the dammarenyl cation, which is a precursor to skeletons like β-amyrin (oleanane-type) and α-amyrin (ursane-type). nih.govmdpi.com
Hypothetical or Established Pathways for Euscaphic Acid and Tormentic Acid Biosynthesis
Euscaphic acid and tormentic acid are pentacyclic triterpenoids belonging to the ursane (B1242777) family. nih.govnih.gov Their biosynthesis is believed to follow the general pathway, starting with the cyclization of 2,3-oxidosqualene. While the complete enzymatic sequence has not been fully elucidated, a scientifically plausible pathway can be proposed.
The formation of the ursane skeleton is typically initiated by an α-amyrin synthase, a type of OSC. However, the ursane skeleton of tormentic acid and euscaphic acid is often derived from the more common β-amyrin precursor through rearrangement. Following the initial cyclization, the triterpene backbone undergoes a series of post-synthetic modifications, primarily oxidations catalyzed by cytochrome P450 monooxygenases (CYPs). frontiersin.orgnih.gov These enzymes are responsible for introducing hydroxyl (-OH) and carboxyl (-COOH) groups at specific positions on the carbon skeleton.
Putative Biosynthetic Pathway for Euscaphic Acid:
| Step | Reaction | Putative Enzyme Class | Substrate | Product |
| 1 | Cyclization | Oxidosqualene Cyclase (β-amyrin synthase) | 2,3-Oxidosqualene | β-Amyrin |
| 2 | Oxidation (Carboxylation) | Cytochrome P450 (CYP716A family) | β-Amyrin | Oleanolic Acid |
| 3 | Isomerization/Rearrangement | Unknown/P450-mediated | Oleanolic Acid | Ursolic Acid |
| 4 | Hydroxylation at C-2 | Cytochrome P450 | Ursolic Acid | 2α-hydroxyursolic acid |
| 5 | Hydroxylation at C-3 | Cytochrome P450 | 2α-hydroxyursolic acid | 2α,3β-dihydroxyursolic acid |
| 6 | Hydroxylation at C-19 | Cytochrome P450 | 2α,3β-dihydroxyursolic acid | Tormentic Acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) / Euscaphic Acid (isomer) |
This proposed pathway highlights the central role of CYPs in tailoring the triterpenoid core. The exact regio- and stereospecificity of these hydroxylations are determined by the specific P450 enzymes involved. frontiersin.org Tormentic acid (2α,3β,19α-trihydroxyurs-12-en-28-oic acid) and Euscaphic acid (2α,3α,19α-trihydroxyurs-12-en-28-oic acid) are stereoisomers, and their formation depends on the precise action of these modifying enzymes. nih.govnih.gov
Potential Enzymatic Steps for Methylation and Thiomethylation in Triterpenoid Derivatization
The derivatization of euscaphic acid to form 2,3-Di-O-methylthiomethyleuscaphic acid involves the addition of two methylthiomethyl groups (-CH2SCH3) to the hydroxyl functions at the C-2 and C-3 positions. The enzymatic machinery capable of performing such a modification is not well-characterized in plants and is likely to be a multi-step and highly speculative process.
Methylation: Methylation reactions are common in plant secondary metabolism and are typically catalyzed by methyltransferases that utilize S-adenosylmethionine (SAM) as the methyl group donor. nih.gov While C-methylation of triterpene backbones has been engineered in plants, O-methylation of hydroxyl groups by O-methyltransferases (OMTs) is also a widespread modification for other classes of natural products. nih.govnih.gov
Thiomethylation: The introduction of a "methylthiomethyl" group is far more unusual. There is no known single enzyme in plants that directly transfers a methylthiomethyl group to a hydroxyl acceptor. Therefore, a hypothetical multi-step pathway must be considered:
Activation/Formaldehyde (B43269) addition: The hydroxyl groups at C-2 and C-3 might first react with a C1 unit, such as formaldehyde or its biological equivalent derived from the folate cycle, to form a hemiacetal intermediate. This step could be catalyzed by a specialized transferase or oxidoreductase.
Sulfur addition: The reactive hemiacetal could then be attacked by a sulfur nucleophile. A plausible biological sulfur donor is methanethiol (B179389) (CH3SH), which can be derived from methionine metabolism. This step would displace the hydroxyl of the hemiacetal to form the thioether linkage (-O-CH2-S-CH3). The enzyme catalyzing this step would likely be a type of transferase.
Given the lack of direct evidence, this proposed pathway remains entirely hypothetical. It is constructed based on known biochemical principles but requires experimental validation to confirm the existence and function of such enzymes in the context of triterpenoid biosynthesis.
Exploration of Gene Clusters and Enzymes Associated with Triterpenoid Functionalization
In plants, the genes encoding the enzymes for a specific metabolic pathway are often physically grouped together on a chromosome, forming biosynthetic gene clusters (BGCs). mdpi.comuea.ac.uk This clustering is thought to facilitate the co-regulation and co-inheritance of the entire pathway. scispace.com
Triterpenoid biosynthetic pathways are prime examples of this phenomenon. BGCs for triterpenoids typically contain a gene for an oxidosqualene cyclase (OSC) alongside multiple genes for cytochrome P450s (CYPs), which perform the subsequent oxidative modifications of the triterpene skeleton. nih.govmdpi.com Additionally, these clusters may include genes for other modifying enzymes like glycosyltransferases or acyltransferases. nih.gov
For example, analysis of various plant genomes has revealed prevalent pairing of terpene synthase (TPS, which includes OSCs) and CYP genes within defined genomic regions. mdpi.com The elucidation of gene clusters for antimicrobial triterpenoids (avenacins) in oats provided a clear example of how OSCs, P450s, and other tailoring enzymes are encoded in a linked manner. scispace.com It is highly probable that the biosynthesis of euscaphic acid and its derivatives is also governed by such a gene cluster, which would contain the specific OSC, a suite of CYPs for hydroxylation, and potentially the novel, yet-to-be-identified enzymes responsible for the unique methylthiomethylation. Identifying this cluster through genomic and transcriptomic analysis would be a critical step toward fully elucidating the biosynthesis of this compound.
Chemical Synthesis and Derivatization Strategies for 2,3 Di O Methylthiomethyleuscaphic Acid and Its Analogues
Total Synthesis Approaches for Complex Triterpenoid (B12794562) Structures
The de novo construction of complex pentacyclic triterpenoid skeletons, such as the ursane (B1242777) framework of euscaphic acid, represents a significant challenge in organic synthesis. nih.gov These endeavors are often characterized by lengthy, multi-step sequences and are pursued to validate proposed structures, develop novel synthetic methodologies, or provide access to analogues that are not derivable from natural sources.
Semi-synthetic Methods Utilizing Natural Triterpenoid Precursors
Semi-synthesis, which utilizes readily available natural products as starting materials, is a more pragmatic and widely adopted approach for generating derivatives of complex molecules like euscaphic acid. nih.govresearchgate.net The triterpenoid class is rich in structurally diverse and abundant compounds that can serve as precursors. For the synthesis of euscaphic acid derivatives, logical starting materials would include closely related and commercially available triterpenoids such as:
Ursolic Acid: Possesses the same ursane skeleton but differs in the substitution pattern on the A-ring.
Oleanolic Acid: Features a closely related oleanane (B1240867) skeleton. nih.gov
Euscaphic Acid: If it can be isolated in sufficient quantities from natural sources like Rosa laevigata or Eriobotrya japonica, it serves as the most direct precursor. ebi.ac.ukresearchgate.net
The semi-synthetic approach offers the significant advantage of starting with the complex, stereochemically dense pentacyclic core already formed, thereby shortening the synthetic sequence considerably. researchgate.net Synthetic efforts can then focus on the targeted modification of existing functional groups or the introduction of new ones onto the scaffold.
Regioselective Functionalization of Hydroxyl Groups in Euscaphic Acid
Euscaphic acid features three hydroxyl groups at positions C-2, C-3, and C-19, along with a carboxylic acid at C-28. nih.gov The synthesis of 2,3-Di-O-methylthiomethyleuscaphic acid requires the selective functionalization of the C-2 and C-3 hydroxyls while leaving the C-19 hydroxyl and the C-28 carboxylic acid intact. This necessitates a careful strategy involving regioselective reactions and the use of protecting groups.
The C-2 and C-3 hydroxyl groups in euscaphic acid are in a cis-diol configuration (2α, 3α). ebi.ac.uk This stereochemical arrangement can be exploited to achieve regioselectivity. For instance, cis-diols can react selectively with reagents like acetone (B3395972) or benzaldehyde (B42025) derivatives to form cyclic acetals or ketals, simultaneously protecting both hydroxyl groups. This allows for the manipulation of other functional groups in the molecule, with subsequent deprotection regenerating the diol.
O-Methylation is a common modification in natural product chemistry, often accomplished using classic reagents under basic conditions. eurekaselect.com Common methylating agents include methyl iodide (MeI) or dimethyl sulfate (B86663) (DMS) in the presence of a base such as sodium hydride (NaH) or silver(I) oxide (Ag₂O). researchgate.net The choice of reagents and conditions can influence the selectivity and efficiency of the reaction.
O-Thiomethylation , specifically the introduction of a methylthiomethyl ether (-O-CH₂SMe), is the key transformation for the target molecule. This group can be installed onto a hydroxyl function using several methods:
Dimethyl sulfoxide (B87167) (DMSO) and an activating agent: A common method involves the use of DMSO in combination with an electrophilic activator like acetic anhydride (B1165640) (Ac₂O) or trifluoroacetic anhydride (TFAA). This proceeds through a Pummerer-type rearrangement mechanism.
Chloromethyl methyl sulfide (B99878): Direct alkylation of an alcohol (as its alkoxide) with chloromethyl methyl sulfide (ClCH₂SMe) provides a straightforward route to the methylthiomethyl (MTM) ether.
To achieve the desired 2,3-di-O-methylthiomethylation, one would treat euscaphic acid (with its C-19 hydroxyl and C-28 carboxylate appropriately protected) with two or more equivalents of the thiomethylating reagent.
Protecting groups are indispensable tools in the multi-step synthesis of complex molecules like triterpenoids, preventing unwanted side reactions at sensitive functional groups. wikipedia.orgorganic-chemistry.org The successful synthesis of this compound would likely require an orthogonal protecting group strategy, where different functional groups can be selectively protected and deprotected without affecting others. organic-chemistry.org
For euscaphic acid, key functional groups to consider for protection are the C-19 hydroxyl and the C-28 carboxylic acid.
Hydroxyl Protection: The C-19 hydroxyl group could be protected with a variety of groups that are stable to the conditions required for C-2 and C-3 functionalization. Common choices include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are robust but can be removed under specific fluoride-based or acidic conditions. wikipedia.org
Carboxylic Acid Protection: The C-28 carboxylic acid is typically protected as an ester, for example, a methyl or benzyl (B1604629) ester. Benzyl esters are particularly useful as they can be removed under neutral conditions via catalytic hydrogenation, which is unlikely to affect other functional groups on the triterpenoid scaffold.
The following table summarizes some relevant protecting groups for hydroxyl and carboxylic acid functionalities.
| Functional Group | Protecting Group | Abbreviation | Introduction Reagents | Cleavage Conditions |
| Hydroxyl | tert-Butyldimethylsilyl ether | TBDMS | TBDMS-Cl, Imidazole | TBAF; HF; Acetic Acid |
| Benzyl ether | Bn | BnBr, NaH | H₂, Pd/C | |
| Acetate ester | Ac | Ac₂O, Pyridine | K₂CO₃, MeOH | |
| Carboxylic Acid | Methyl ester | Me | CH₃I, K₂CO₃; or MeOH, H⁺ | NaOH or LiOH, H₂O |
| Benzyl ester | Bn | BnBr, Cs₂CO₃ | H₂, Pd/C | |
| tert-Butyl ester | tBu | Boc₂O, DMAP | Trifluoroacetic Acid (TFA) |
Table 1: Selected Protecting Groups for Hydroxyl and Carboxylic Acid Functions.
Design and Synthesis of Chemically Modified Analogues for Research Applications
The synthesis of analogues is critical for investigating the biological activities of a lead compound and establishing structure-activity relationships (SAR). mdpi.comnih.gov The euscaphic acid scaffold offers numerous positions for chemical modification to probe how structural changes affect biological function.
Synthetic strategies can be designed to generate a library of analogues by varying the modifications at different sites:
C-2 and C-3 Positions: Besides thiomethyl ethers, a range of other ether and ester groups could be introduced, such as longer-chain alkyl ethers, benzyloxy ethers, or esters with varying steric and electronic properties.
C-19 Position: The tertiary alcohol at C-19 can be acylated to form esters or potentially eliminated to introduce a new double bond, significantly altering the conformation of the E-ring.
C-28 Carboxylic Acid: The carboxyl group can be converted to a variety of functional groups, including primary or secondary amides, esters with functionalized alcohols, or reduced to a primary alcohol.
The following table outlines potential analogues and the general synthetic approaches for their preparation.
| Analogue Type | Target Modification | General Synthetic Strategy |
| A-Ring Modified | 2,3-Di-O-acetyl-euscaphic acid | Acetylation of the diol with acetic anhydride and a base. |
| 2,3-O-Isopropylidene-euscaphic acid (Acetonide) | Reaction with acetone or 2,2-dimethoxypropane (B42991) under acidic catalysis. | |
| E-Ring Modified | 19-O-Acetyl-euscaphic acid | Selective protection of the 2,3-diol, followed by acetylation of the C-19 OH. |
| Euscaphic acid-derived lactone | Intramolecular esterification between the C-19 OH and C-28 COOH. | |
| C-28 Modified | Euscaphic acid methyl ester | Esterification with methanol (B129727) under acidic conditions or with methyl iodide/base. |
| Euscaphamide | Activation of the carboxylic acid (e.g., to an acyl chloride) followed by reaction with an amine. |
Table 2: Design and Synthetic Strategies for Euscaphic Acid Analogues.
Methodologies for Incorporating Sulfur-Containing Moieties into Natural Product Scaffolds
The introduction of sulfur into natural product scaffolds is a valuable strategy for modifying their physicochemical properties and biological activities. rsc.org Sulfur-containing compounds are prevalent in pharmaceuticals and agrochemicals. nih.gov Beyond the simple methylthiomethyl ether present in the target compound, a diverse array of sulfur-containing functionalities can be incorporated into the euscaphic acid framework.
Methodologies for installing these groups often involve the reaction of nucleophilic sulfur reagents with electrophilic sites on the triterpenoid or vice versa.
Thiols (R-SH): Can be introduced by nucleophilic substitution of a leaving group (e.g., a tosylate or halide) with a sulfur nucleophile like sodium hydrosulfide (B80085) (NaSH) or thiourea (B124793) followed by hydrolysis.
Sulfides (R-S-R'): Formed by reacting a thiol with an electrophile or, as in the case of the MTM ether, by reacting an alcohol with a sulfur-containing electrophile. researchgate.net
Disulfides (R-S-S-R'): Typically prepared by the mild oxidation of two thiol molecules.
Sulfoxides (R-S(O)-R') and Sulfones (R-S(O)₂-R'): Synthesized by the controlled oxidation of the corresponding sulfide using oxidizing agents such as m-CPBA or hydrogen peroxide. frontiersin.org
Sulfur Heterocycles: More complex modifications can involve the construction of sulfur-containing rings, such as thiazoles, by annulation reactions involving existing functional groups on the triterpenoid.
The incorporation of these varied sulfur moieties can significantly impact properties like lipophilicity, hydrogen bonding capacity, and metabolic stability, making this a fruitful area for the generation of novel bioactive analogues. nih.gov
Advanced Analytical Methodologies for Detection and Quantification of 2,3 Di O Methylthiomethyleuscaphic Acid
Chromatographic Separations
Chromatographic techniques are fundamental for the isolation and purification of 2,3-Di-O-methylthiomethyleuscaphic acid from complex matrices. The choice of method depends on the sample matrix, the required level of purity, and the analytical objective, whether it be quantification or structural elucidation.
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of triterpenoid (B12794562) acids like this compound. Reversed-phase chromatography is the most common mode employed for the separation of these compounds.
Columns and Mobile Phases: C18 columns are widely used, offering excellent separation for non-polar to moderately polar compounds. For compounds that may exhibit strong interactions with C18 stationary phases, a C4 column can be a suitable alternative. The mobile phase typically consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water. To ensure good peak shape and resolution for acidic analytes, the mobile phase is often acidified with additives like formic acid, acetic acid, or trifluoroacetic acid (TFA). A gradient elution, where the proportion of the organic solvent is increased over time, is generally required to effectively separate the compound of interest from other components in a complex extract.
Detection Modes:
UV Detection: While many triterpenoids lack a strong UV chromophore, they can often be detected at low wavelengths, typically around 210 nm. Diode Array Detection (DAD) is particularly useful as it allows for the acquisition of the entire UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.
Evaporative Light Scattering Detection (ELSD): ELSD is a universal detection method that is not dependent on the optical properties of the analyte. It is an excellent option for compounds like this compound that may have poor UV absorption.
Mass Spectrometry (MS) Detection: Coupling HPLC with a mass spectrometer (LC-MS) provides high sensitivity and selectivity. Electrospray ionization (ESI) is a commonly used ionization technique for triterpenoid acids, typically operated in the negative ion mode to deprotonate the carboxylic acid group. This allows for the determination of the molecular weight of the compound and provides structural information through fragmentation analysis (MS/MS).
Table 1: Illustrative HPLC Parameters for the Analysis of Euscaphic Acid Derivatives
| Parameter | Value |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% B to 95% B over 20 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | DAD at 210 nm / ESI-MS (Negative Ion Mode) |
Gas Chromatography (GC) Coupled with Mass Spectrometry (MS)
Gas Chromatography (GC) is a high-resolution separation technique, but its application to non-volatile compounds like triterpenoid acids requires a derivatization step to increase their volatility.
Derivatization: The hydroxyl and carboxylic acid functional groups of this compound must be converted to more volatile derivatives prior to GC analysis. Common derivatization procedures for triterpenoid acids include:
Silylation: Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) as a catalyst are used to convert hydroxyl and carboxylic acid groups to their trimethylsilyl (B98337) (TMS) ethers and esters, respectively.
Methylation: Diazomethane or other methylating agents can be used to specifically convert the carboxylic acid to its methyl ester.
GC-MS Analysis: Once derivatized, the compound can be analyzed by GC-MS. The separation is typically performed on a capillary column with a non-polar or medium-polarity stationary phase, such as a 5% phenyl-polydimethylsiloxane. The temperature of the GC oven is programmed to ramp up over the course of the analysis to elute compounds with a wide range of boiling points. The mass spectrometer provides detection and structural information based on the mass-to-charge ratio of the parent ion and its fragmentation pattern.
Table 2: Representative GC-MS Conditions for Derivatized Triterpenoid Acids
| Parameter | Value |
| Derivatization Reagent | BSTFA with 1% TMCS |
| GC Column | HP-5ms, 30 m x 0.25 mm, 0.25 µm |
| Injector Temperature | 280 °C |
| Oven Program | 150 °C (2 min), then 10 °C/min to 300 °C (10 min) |
| Carrier Gas | Helium, 1.0 mL/min |
| MS Ionization | Electron Impact (EI), 70 eV |
| Mass Range | m/z 50-800 |
Ion Exclusion and Ion Exchange Chromatography for Organic Acid Analysis
Ion chromatography offers alternative separation mechanisms for acidic compounds.
Ion Exclusion Chromatography (IEC): This technique separates ionized from non-ionized or partially ionized compounds. Using a cation exchange resin in the hydrogen form as the stationary phase and an acidic mobile phase, highly ionized acids are repelled from the negatively charged stationary phase and elute early. Weakly acidic compounds, like carboxylic acids, are less ionized in the acidic eluent and can penetrate the pores of the stationary phase, leading to their retention and separation. The separation is influenced by the pKa of the organic acid and its size and structure. Given the large and hydrophobic nature of this compound, hydrophobic interactions with the stationary phase backbone can also play a significant role in its retention.
Anion Exchange Chromatography: In this mode, a positively charged stationary phase is used to retain anionic species. At a suitable pH above its pKa, this compound will be deprotonated and carry a negative charge, allowing it to bind to the anion exchange resin. Elution is typically achieved by increasing the ionic strength of the mobile phase with a salt solution or by decreasing the pH to protonate the analyte, thereby reducing its affinity for the stationary phase. This technique is often used for the purification and fractionation of organic acids from complex mixtures.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the identity of this compound.
For this compound, key NMR signals would include:
¹H NMR: The presence of the methylthiomethyl groups would be indicated by characteristic singlets for the S-CH₃ protons and the O-CH₂-S protons. The triterpenoid backbone would show a complex pattern of signals for the methyl groups, methine protons, and the olefinic proton of the ursene skeleton.
¹³C NMR: The carbon signals for the methylthiomethyl groups would appear in a distinct region of the spectrum. The large number of carbon signals would correspond to the complex triterpenoid structure, and their chemical shifts would provide information about the nature of each carbon atom (methyl, methylene, methine, quaternary, carbonyl, olefinic).
2D NMR:
COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to trace out the spin systems within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates proton signals with their directly attached carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is crucial for connecting the different fragments of the molecule and for determining the position of substituents.
The structural elucidation would involve the careful analysis of all these NMR data to piece together the complete structure of this compound.
Tandem mass spectrometry (MS/MS) is a highly sensitive and specific technique used to obtain structural information about a molecule by analyzing its fragmentation pattern.
In a typical MS/MS experiment for this compound, the deprotonated molecule [M-H]⁻, generated by electrospray ionization, is selected as the precursor ion. This ion is then subjected to collision-induced dissociation (CID), causing it to break apart into smaller, characteristic product ions.
The fragmentation pattern of euscaphic acid, the parent compound, typically involves neutral losses of water (H₂O) and carbon dioxide (CO₂). For this compound, additional characteristic fragmentations would be expected, such as the loss of methylthiomethyl groups or related fragments. The analysis of these fragmentation pathways provides valuable information for confirming the identity of the compound and for identifying its metabolites in biological samples, as the core triterpenoid structure often remains intact while modifications occur on the functional groups.
Table 3: Predicted Key MS/MS Fragments for this compound
| Precursor Ion [M-H]⁻ | Predicted Product Ion | Neutral Loss |
| m/z [M-H]⁻ | [M-H - CH₃SH]⁻ | Methanethiol (B179389) |
| m/z [M-H]⁻ | [M-H - CH₂O]⁻ | Formaldehyde (B43269) |
| m/z [M-H]⁻ | [M-H - H₂O]⁻ | Water |
| m/z [M-H]⁻ | [M-H - CO₂]⁻ | Carbon Dioxide |
Quantitative Analysis in Complex Biological Matrices (e.g., in vitro cell lysates, in vivo tissue extracts, biological fluids)
The quantitative analysis of this compound, a derivatized triterpenoid, in complex biological matrices presents significant analytical challenges. These challenges stem from the low concentrations typically encountered and the presence of numerous interfering endogenous substances. High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) is the predominant technique for the quantification of such compounds due to its high sensitivity and selectivity. xjtu.edu.cn
Sample preparation is a critical step to ensure accurate and reproducible results. The choice of extraction method depends on the specific matrix. For in vitro cell lysates, protein precipitation followed by supported liquid extraction is a common approach. This method effectively removes proteins and phospholipids (B1166683) that can interfere with the analysis. nih.govnih.gov In the case of in vivo tissue extracts, such as from brain or liver, homogenization followed by a similar extraction procedure is typically employed. nih.govnih.gov For biological fluids like plasma or urine, liquid-liquid extraction or solid-phase extraction may be used to isolate the analyte from the complex matrix. researchgate.netnih.gov
The use of an appropriate internal standard is crucial for accurate quantification, compensating for any variability during sample preparation and analysis. nih.gov For the analysis of derivatized triterpenoids, a structurally similar compound that is not present in the biological matrix is often chosen as the internal standard.
The detection is typically performed on a triple quadrupole tandem mass spectrometer using multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. nih.gov The selection of precursor and product ions for both the analyte and the internal standard is optimized to achieve the best signal-to-noise ratio.
The following interactive table illustrates hypothetical data from a quantitative analysis of a derivatized triterpenoid in various biological matrices.
Interactive Data Table: Hypothetical Quantitative Analysis of a Derivatized Triterpenoid Users can filter by Matrix and hover over values for more details.
| Biological Matrix | Sample Preparation Method | Mean Recovery (%) | Linearity Range (ng/mL) | LLOQ (ng/mL) |
|---|---|---|---|---|
| In Vitro Cell Lysates | Protein Precipitation & SLE | 88.5 | 1 - 1000 | 1.0 |
| In Vivo Tissue Extracts | Homogenization & LLE | 85.2 | 1 - 1000 | 1.0 |
Development and Validation of Specific Analytical Methods for Derivatized Triterpenoids
The development and validation of a specific analytical method are essential to ensure the reliability of the quantitative data. The validation process is typically performed according to the guidelines of regulatory agencies such as the U.S. Food and Drug Administration (FDA). nih.govaustinpublishinggroup.com
The key validation parameters include selectivity, linearity, accuracy, precision, recovery, and stability. nih.govaustinpublishinggroup.com
Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank samples from multiple sources to check for interferences. austinpublishinggroup.com
Linearity and Range: The linearity of an analytical procedure is its ability to elicit test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the coefficient of determination (r²) should be close to 1. nih.gov
Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte in a sample that can be quantitatively determined with acceptable precision and accuracy. austinpublishinggroup.com
Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value, while precision is the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. Both are evaluated at multiple concentration levels (low, medium, and high quality control samples). nih.gov
Recovery: The extraction efficiency of an analytical method, determined by comparing the analytical results for extracted samples with those for unextracted standards. nih.gov
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals. This includes freeze-thaw stability, short-term stability at room temperature, and long-term stability under frozen conditions. austinpublishinggroup.com
The following interactive table provides a hypothetical summary of the validation of an analytical method for a derivatized triterpenoid.
Interactive Data Table: Hypothetical Bioanalytical Method Validation Summary Users can sort by parameter and hover over the criteria for more details.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Linearity (r²) | ≥ 0.99 | 0.998 |
| LLOQ | S/N > 10, Precision ≤ 20%, Accuracy 80-120% | 0.5 ng/mL |
| Intra-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | 3.5 - 8.2% |
| Inter-day Precision (RSD%) | ≤ 15% (≤ 20% at LLOQ) | 4.1 - 9.5% |
| Accuracy (% Bias) | Within ± 15% (± 20% at LLOQ) | -5.8 to 6.3% |
| Recovery (%) | Consistent and reproducible | 85 - 95% |
| Freeze-Thaw Stability | % Change within ± 15% | -4.2% |
| Short-Term Stability (24h, RT) | % Change within ± 15% | -6.8% |
| Long-Term Stability (-80°C, 30 days) | % Change within ± 15% | -7.5% |
Following a comprehensive search for scientific literature, no preclinical data was found for the chemical compound "this compound" corresponding to the specific biological models and research areas outlined in your request. The searches for in vitro and in vivo studies on this particular compound did not yield any relevant research findings.
Therefore, it is not possible to generate the article with the requested structure and content, as there is no available scientific information on the effects of this compound in the following preclinical models:
In Vitro Cellular Models:
Macrophage Cell Lines (e.g., RAW 264.7 cells, BV2 microglia) for Anti-inflammatory Research.
Cancer Cell Lines (e.g., nasopharyngeal carcinoma cells, prostate and breast cancer cells) for Antiproliferative and Apoptotic Studies.
Endothelial Cell Models for Cardiovascular Research.
In Vivo Non-human Animal Models:
Murine Models of Neuropathic and Inflammatory Pain.
Rodent Models of Metabolic Disorders (e.g., high-fat diet induced obesity, diabetes).
Without any existing research on this specific compound, the generation of a scientifically accurate and informative article as per the provided outline is not feasible.
Preclinical Investigation of 2,3 Di O Methylthiomethyleuscaphic Acid Analogues in Non Human Biological Models
In Vivo Non-human Animal Models for Efficacy and Systemic Effects
Models of Acute Liver Injury
Preclinical investigations into the hepatoprotective potential of euscaphic acid and its derivatives have primarily utilized toxin-induced models of acute liver injury in non-human biological systems. A common and well-established model involves the administration of carbon tetrachloride (CCl₄) to induce acute hepatotoxicity in rodents and in vitro cell cultures. tandfonline.comtandfonline.comnih.gov CCl₄ is metabolized in the liver to highly reactive free radicals, which initiate lipid peroxidation and cause severe oxidative stress, leading to hepatocellular damage that mimics aspects of acute liver injury in humans.
In these models, the efficacy of euscaphic acid analogues is assessed by their ability to mitigate the toxic effects of CCl₄. For instance, studies have been conducted on albino rats and in rat liver homogenates where CCl₄ was used to induce oxidative stress. tandfonline.comtandfonline.com Furthermore, the BRL-3A rat liver cell line and the human hepatoma Hep G2 cell line have been employed as in vitro models to study the direct protective effects of these compounds against CCl₄-induced cellular injury. tandfonline.comtandfonline.comtargetmol.com
One study utilized a mouse model of CCl₄-induced acute liver injury to evaluate the hepatoprotective effects of extracts from Rubus aleaefolius, a plant known to contain euscaphic acid and its derivatives. nih.gov The administration of CCl₄ in these animals led to significant liver damage, characterized by elevated serum aminotransferases and histopathological changes, providing a relevant in vivo system to test the therapeutic potential of these natural compounds. nih.gov
Assessment of Target Engagement and Downstream Biological Responses in Preclinical Systems
The assessment of target engagement for euscaphic acid analogues in preclinical models of acute liver injury has focused on their ability to modulate key biomarkers of liver damage and oxidative stress. The primary downstream biological responses observed involve the mitigation of cellular injury and the enhancement of endogenous antioxidant defense mechanisms.
A significant biological response noted is the reduction in the leakage of intracellular liver enzymes, such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), into the serum. tandfonline.comtandfonline.comnih.gov Elevated levels of these enzymes are a hallmark of hepatocellular damage. In studies involving CCl₄-induced injury, treatment with euscaphic acid-containing extracts and isolated analogues led to a significant decrease in serum ALT and AST levels, indicating a stabilization of the hepatocyte membrane and a reduction in cell lysis. tandfonline.comtandfonline.comnih.gov
Furthermore, these compounds have been shown to directly counteract oxidative stress. A key finding is the reduction of malondialdehyde (MDA) levels, a product of lipid peroxidation and a widely used marker of oxidative damage. tandfonline.comtandfonline.comnih.gov Concurrently, an increase in the activity of superoxide (B77818) dismutase (SOD), a crucial endogenous antioxidant enzyme that catalyzes the dismutation of superoxide radicals, was observed. tandfonline.comtandfonline.comnih.gov The modulation of these markers suggests that euscaphic acid analogues engage with pathways involved in cellular protection against reactive oxygen species.
The anti-inflammatory properties of euscaphic acid represent another important downstream biological response. Euscaphic acid has been shown to inhibit lipopolysaccharide (LPS)-induced inflammatory responses in macrophage cell lines. biocrick.comresearchgate.nettargetmol.com This is achieved by interfering with the TLR4-mediated signaling pathway, which leads to the downregulation of NF-κB activation, a key transcription factor that governs the expression of pro-inflammatory genes. biocrick.com While this has not been directly demonstrated in a liver injury model for this specific compound, it points towards a potential mechanism of action.
Pharmacodynamic Profiling in Non-human Systems
The pharmacodynamic profiling of euscaphic acid analogues in non-human systems has provided evidence of their dose-dependent hepatoprotective effects. In vitro studies have been instrumental in characterizing the concentration-response relationship of these compounds.
For example, 1β-hydroxyeuscaphic acid, an analogue of euscaphic acid, demonstrated a concentration-dependent protective effect on CCl₄-injured BRL-3A rat liver cells. tandfonline.comtandfonline.com As the concentration of the compound increased, there was a corresponding increase in cell viability and a decrease in the levels of damage markers. The half-maximal inhibitory concentration (IC₅₀) for 1β-hydroxyeuscaphic acid in this in vitro model was determined to be 15 μg/mL. tandfonline.comtandfonline.com Similarly, 2,3-O-Isopropylidenyl euscaphic acid showed a potent hepatoprotective effect in Hep G2 cells, with a half-maximal effective concentration (EC₅₀) of 88.36 ± 3.25 μM. targetmol.com
The following interactive data tables summarize the key findings from preclinical investigations of euscaphic acid analogues in models of acute liver injury.
Table 1: Effects of Euscaphic Acid Analogues on Biomarkers of Liver Injury and Oxidative Stress
| Compound/Extract | Model System | Inducing Agent | Key Biomarker | Observed Effect | Reference |
|---|---|---|---|---|---|
| 1β-hydroxyeuscaphic acid | BRL-3A rat liver cells | CCl₄ | ALT, AST | ↓ | tandfonline.com, tandfonline.com |
| 1β-hydroxyeuscaphic acid | BRL-3A rat liver cells | CCl₄ | MDA | ↓ | tandfonline.com, tandfonline.com |
| 1β-hydroxyeuscaphic acid | BRL-3A rat liver cells | CCl₄ | SOD | ↑ | tandfonline.com, tandfonline.com |
| Rubus aleaefolius extract (containing Euscaphic acid) | Mice | CCl₄ | AST, ALT | ↓ | nih.gov |
| Rubus aleaefolius extract (containing Euscaphic acid) | Mice | CCl₄ | MDA, NO | ↓ | nih.gov |
| Rubus aleaefolius extract (containing Euscaphic acid) | Mice | CCl₄ | SOD | ↑ | nih.gov |
Table 2: In Vitro Potency of Euscaphic Acid Analogues
| Compound | Cell Line | Parameter | Value | Reference |
|---|---|---|---|---|
| 1β-hydroxyeuscaphic acid | BRL-3A | IC₅₀ | 15 μg/mL | tandfonline.com, tandfonline.com |
Future Research Directions and Translational Challenges for 2,3 Di O Methylthiomethyleuscaphic Acid
Comprehensive Elucidation of Complete Biosynthetic Routes for Complex Triterpenoid (B12794562) Derivatives
The biosynthesis of triterpenoids in plants is a complex process involving a series of enzymatic reactions that create a vast diversity of structures. While the general pathways are understood, the specific enzymes and regulatory mechanisms that would lead to a derivative like 2,3-Di-O-methylthiomethyleuscaphic acid are unknown. Future research must focus on identifying and characterizing the complete biosynthetic pathway of euscaphic acid. This will involve gene mining and functional characterization of enzymes such as cyclases, oxidases, and glycosyltransferases. nih.gov Understanding this pathway is the first step toward potentially engineering microorganisms or plant systems for the sustainable production of this complex molecule and its derivatives.
Development of Sustainable and Scalable Synthetic Methodologies for Novel Triterpenoid Analogues
Currently, obtaining this compound likely relies on the semi-synthesis from its natural precursor, euscaphic acid. This approach is often limited by the availability of the starting material. A crucial area of future research will be the development of a total synthesis or more efficient semi-synthetic routes. This would not only secure a reliable supply for research but also enable the creation of a library of related analogues. Exploring greener and more efficient synthetic methods, such as those employing biocatalysis or flow chemistry, will be essential for creating a sustainable and scalable process.
Advanced Structure-Activity Relationship Studies with Sophisticated Computational Chemistry
The biological activity of a molecule is intrinsically linked to its three-dimensional structure. For this compound, no structure-activity relationship (SAR) studies have been published. Future investigations should systematically modify the structure of the molecule and assess the impact on its biological activity. This could involve altering the methylthiomethyl ether groups or modifying other parts of the triterpenoid scaffold. These experimental findings, when coupled with sophisticated computational chemistry techniques like molecular docking and molecular dynamics simulations, can provide deep insights into how the molecule interacts with its biological targets and guide the design of more potent and selective analogues.
Discovery of Undiscovered Biological Targets and Deeper Mechanistic Insights
While the parent compound, euscaphic acid, has been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties, the specific biological targets of this compound are unknown. targetmol.comnih.gov A key research direction will be to identify these targets. This can be achieved through a variety of modern techniques, including affinity chromatography, activity-based protein profiling, and computational target prediction. Once potential targets are identified, further studies will be needed to elucidate the precise molecular mechanisms by which the compound exerts its effects. For instance, euscaphic acid has been shown to inhibit the PI3K/AKT/mTOR signaling pathway in nasopharyngeal carcinoma cells. nih.gov It would be critical to investigate if its derivative shares this mechanism or possesses novel ones.
Exploration of Broad-Spectrum Therapeutic Potential in Diverse Preclinical Disease Models
Given the diverse biological activities of its parent compound, this compound should be screened against a wide range of diseases in preclinical models. Based on the known activities of euscaphic acid, promising areas for investigation include various cancers, inflammatory conditions like atopic dermatitis, and metabolic disorders such as diabetes. caymanchem.comresearchgate.net It will be important to move beyond simple in vitro assays and test the compound's efficacy and pharmacokinetics in relevant animal models of these diseases. Such studies are essential to establish a strong rationale for any future clinical development.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
